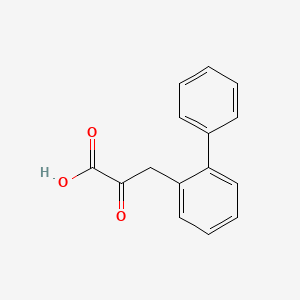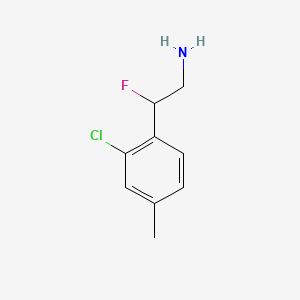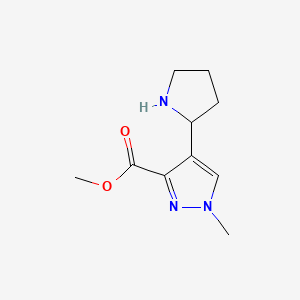![molecular formula C11H18O B13610186 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/no-structure.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropan-1-ol is a complex organic compound characterized by a bicyclic structure fused with a cyclopropane ring
Métodos De Preparación
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Introduction of functional groups such as hydroxyl or halogen groups to the bicyclic structure.
Cyclopropanation: Formation of the cyclopropane ring through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Functionalization: Introduction of the hydroxyl group at the desired position to obtain the final compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Addition: The cyclopropane ring can participate in addition reactions, such as hydrogenation, to form more stable structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites, thereby altering the enzyme’s activity.
Comparación Con Compuestos Similares
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, making it more acidic and reactive in esterification and amidation reactions.
The uniqueness of 1-(Bicyclo[22
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H18O/c12-11(3-4-11)7-10-6-8-1-2-9(10)5-8/h8-10,12H,1-7H2 |
Clave InChI |
SYUREJKLUNTECF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CC3(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






